molecular formula C19H18N4O B11404487 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11404487
M. Wt: 318.4 g/mol
InChI Key: ORFVAXOYMOFUIB-UHFFFAOYSA-N
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Description

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4O/c1-2-12-7-9-13(10-8-12)23-11-16(24)17(18(23)20)19-21-14-5-3-4-6-15(14)22-19/h3-10,20,24H,2,11H2,1H3,(H,21,22)

InChI Key

ORFVAXOYMOFUIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

Biological Activity

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC15H19N5O
Molecular Weight273.34 g/mol
CAS Number459213-95-7
Purity≥ 95%

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Study:
In a study involving human breast cancer cell lines (MCF-7), a related compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Table: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Amino-4-(1H-benzodiazol-2-yl)...E. coli32 µg/mL
5-Amino-4-(1H-benzodiazol-2-yl)...S. aureus16 µg/mL

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor affecting pathways critical for cancer cell survival.
  • Induction of Apoptosis : Similar derivatives have been shown to activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity which may contribute to their protective effects against oxidative stress in cells.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one exhibit promising antimicrobial properties.

Case Study:
A study published in the Molecules journal evaluated various derivatives for their antimicrobial efficacy against several bacterial strains. The results indicated that compounds with specific substitutions on the benzodiazole ring showed minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L, outperforming traditional antibiotics like cefotaxime in certain cases .

CompoundMIC (μmol/L)Bacterial Strain
Compound A4E. coli
Compound B6S. aureus
Compound C12P. aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies targeting different cancer cell lines.

Case Study:
In a cytotoxicity screening against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, derivatives of this compound exhibited IC50 values indicating significant cytotoxic activity. For instance, certain derivatives had IC50 values as low as 2.56 μmol/L against lung cancer cells .

DerivativeIC50 (μmol/L)Cancer Cell Line
Derivative A2.56NCI-H460
Derivative B3.00HepG2
Derivative C3.89HCT-116

Antioxidant Activity

The antioxidant properties of the compound have also been investigated, showing potential for protecting cells from oxidative stress.

Case Study:
Research indicated that certain derivatives could scavenge free radicals effectively, with assays demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls . This suggests potential applications in preventing oxidative damage related to aging and various diseases.

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